Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

Physicochemical characterization Ionization state Structural analog comparison

Select CAS 175203-71-1 for its unique 5-position propargylamine nicotinate architecture. Unlike neutral hydroxyl analogs (CAS 175203-66-4), the titratable dimethylamino group (pKa 7.38±0.28) governs pH-dependent solubility—critical for assays at physiological pH. The terminal alkyne enables CuAAC conjugation; the propargylamine motif is a validated covalent warhead for MAO-A/B and LSD1. Do not substitute with 2- or 6-position isomers or saturated aminoalkyl derivatives. Available at ≥98% purity, research use only.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 175203-71-1
Cat. No. B069587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate
CAS175203-71-1
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CC(=C1)C#CCN(C)C
InChIInChI=1S/C13H16N2O2/c1-4-17-13(16)12-8-11(9-14-10-12)6-5-7-15(2)3/h8-10H,4,7H2,1-3H3
InChIKeyLXTGZZKFUKFABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1): Chemical Identity and Procurement Baseline


Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) is a functionalized nicotinic acid ester containing a pyridine core substituted at the 5-position with a propargylamine moiety bearing a terminal dimethylamino group. The compound has the molecular formula C13H16N2O2, a molecular weight of 232.28 g/mol, and the canonical SMILES representation CCOC(=O)c1cncc(c1)C#CCN(C)C . It is supplied as a research-grade chemical building block, with commercial purity typically reported at 97-98% . The compound is currently offered through custom synthesis and research chemical vendors, and is intended exclusively for non-human, non-therapeutic research applications .

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: Structural Determinants That Preclude Simple In-Class Substitution


The substitution pattern of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is highly specific: a propargylamine-derived alkyne spacer bridges the nicotinate core and a tertiary dimethylamino terminus. This geometry is not preserved in common analogs such as simple 5-alkyl nicotinates, 5-hydroxypropynyl derivatives, or 2-substituted nicotinate esters. The combination of (i) a 5-position alkynyl linkage, (ii) a three-carbon spacer terminating in a dimethylamino group, and (iii) an ethyl ester at the 3-carboxylate position creates a unique electronic and steric profile. Small structural changes—such as replacing the dimethylamino group with a hydroxyl (as in Ethyl 5-(3-hydroxy-1-propyn-1-yl)nicotinate, CAS 175203-66-4) or relocating the substituent to the 2- or 6-position—eliminate the ability to serve as a direct surrogate in applications where this precise architecture is required [1]. Consequently, procurement decisions must be compound-specific rather than class-based.

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: Head-to-Head Quantitative Differentiation Against Closest Analogs


Predicted Physicochemical Differentiation: Basicity (pKa) vs. 5-Hydroxypropynyl Analog

The dimethylamino terminus of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate confers a predicted pKa of 7.38 ± 0.28, as calculated from its chemical structure . This value indicates that the compound is partially protonated at physiological pH. In contrast, the closely related analog Ethyl 5-(3-hydroxy-1-propyn-1-yl)nicotinate (CAS 175203-66-4) replaces the basic dimethylamino group with a neutral hydroxyl, eliminating this ionizable center and shifting the molecule to a neutral species across the same pH range. The difference in predicted basicity directly impacts solubility, permeability, and potential interactions with biological targets.

Physicochemical characterization Ionization state Structural analog comparison

Predicted Boiling Point and Thermal Stability vs. 5-Hydroxypropynyl Analog

The predicted boiling point of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is 343.4 ± 37.0 °C at 760 mmHg, with a predicted density of 1.12 ± 0.1 g/cm³ . For the 5-hydroxypropynyl analog (CAS 175203-66-4), the predicted boiling point is higher at 360.8 ± 37.0 °C . The ~17 °C lower boiling point for the target compound reflects the influence of the dimethylamino group on intermolecular interactions and volatility. This difference may be relevant for purification protocols (e.g., distillation) and storage recommendations.

Thermal properties Volatility Purification optimization

Structural Determinants for Propargylamine-Dependent Biochemical Activity

The propargylamine motif (alkyne adjacent to amine) present in Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a privileged pharmacophore associated with covalent inhibition of flavin-dependent enzymes such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1) [1][2]. This mechanism relies on the propargylamine warhead's ability to form a covalent adduct with the flavin cofactor. Compounds lacking the propargylamine group—such as simple 5-alkyl nicotinates or those with saturated aminoalkyl linkers—cannot engage this covalent inhibition mechanism. While direct quantitative data for this specific compound are not available, class-level inference establishes that the dimethylamino-propargyl architecture is required for this mode of action.

Medicinal chemistry Scaffold-based activity Structure-activity relationship

Potential Application in Click Chemistry Conjugation

The terminal alkyne of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions. This reactivity allows the compound to serve as a modular building block for constructing triazole-linked conjugates, probes, or larger molecular architectures [1]. Analogs lacking a terminal alkyne—including saturated analogs, 5-alkyl derivatives, or those with internal alkynes—cannot participate in CuAAC. The propargylic nature of the alkyne (adjacent to a heteroatom) may also influence the kinetics and regioselectivity of cycloaddition reactions compared to simple terminal alkynes [2].

Bioconjugation Click chemistry Copper-catalyzed azide-alkyne cycloaddition

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: High-Value Application Scenarios Driven by Quantitative Evidence


Assay Development Requiring pH-Dependent Ionization Control

The predicted pKa of 7.38 ± 0.28 indicates that Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate exists in equilibrium between its neutral and protonated states at physiological pH. Researchers developing biochemical or cell-based assays where the compound's ionization state influences solubility, membrane partitioning, or target engagement should prioritize this compound over neutral analogs like Ethyl 5-(3-hydroxy-1-propyn-1-yl)nicotinate, which lack a titratable amine and therefore exhibit pH-independent behavior.

Flavin-Dependent Enzyme Inhibitor Screening Programs

The propargylamine motif present in this compound is a validated covalent warhead for flavin-dependent enzymes, including monoamine oxidases (MAO-A/B) and lysine-specific demethylase 1 (LSD1) [1][2]. For screening cascades targeting these enzyme classes, the compound serves as a structurally distinct entry point that can be distinguished from saturated or hydroxyl-containing analogs. Procurement of this specific architecture is necessary when the covalent inhibition mechanism is desired.

Click Chemistry-Mediated Probe or Conjugate Synthesis

The terminal alkyne functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing this compound to be incorporated into triazole-linked conjugates, fluorescent probes, or affinity reagents [3][4]. This synthetic utility is absent in saturated aminoalkyl analogs or 5-hydroxypropynyl derivatives, making Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate the preferred building block for modular assembly strategies.

Purification Optimization Based on Predicted Volatility

The predicted boiling point of 343.4 ± 37.0 °C is lower than that of the 5-hydroxypropynyl analog (360.8 °C). This differential suggests that the target compound may be more amenable to purification by fractional distillation or sublimation techniques under milder thermal conditions. Laboratories optimizing large-scale purification protocols should consider this property when selecting between structurally similar intermediates.

Technical Documentation Hub

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